molecular formula C16H15F3N2O5S B2736192 [4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-20-6

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate

Cat. No.: B2736192
CAS No.: 338396-20-6
M. Wt: 404.36
InChI Key: FYGCMXIVJKTIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[[4-(Trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate (CAS: 338396-20-6) is a sulfamate ester derivative featuring a trifluoromethoxy-substituted phenylcarbamoyl group. Its molecular formula is C₁₆H₁₅F₃N₂O₅S, with a molecular weight of 404.36 g/mol . The compound includes a dimethylsulfamate group (-OSO₂N(CH₃)₂) linked to a phenyl ring, which is further substituted by a carbamoyl group connected to a 4-(trifluoromethoxy)phenyl moiety. Predicted physicochemical properties include a density of 1.537 g/cm³ and a pKa of 10.40, suggesting moderate solubility in organic solvents .

Properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O5S/c1-21(2)27(23,24)26-14-7-3-11(4-8-14)15(22)20-12-5-9-13(10-6-12)25-16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCMXIVJKTIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate:

    Carbamoylation: The trifluoromethoxyphenyl intermediate is then reacted with a carbamoyl chloride to form the carbamoyl derivative.

    Sulfamation: Finally, the carbamoyl derivative is treated with dimethylsulfamoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbamoyl or sulfamate groups, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, while the carbamoyl and sulfamate groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of aryl sulfamates and carbamates with diverse biological and physicochemical profiles. Below is a detailed comparison with structurally related derivatives:

Compound Key Structural Features Molecular Weight Biological Activity/Notes
[4-[[4-(Trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate Trifluoromethoxy group, dimethylsulfamate ester 404.36 g/mol Limited direct activity data; hypothesized cholinesterase inhibition based on sulfamate class .
4-[(2,5-Dichloroanilino)carbonyl]phenyl N,N-dimethylsulfamate (CAS: 338396-28-4) Dichlorophenyl substituent 389.25 g/mol Increased lipophilicity due to Cl substituents; potential enhanced receptor binding .
N,N-Dimethyl(2-([4-(trifluoromethoxy)anilino]carbonyl)thiophen-3-yl)sulfamate Thiophene ring replacing benzene 410.39 g/mol Thiophene may alter electronic properties; higher molecular weight .
[4-[(4-Trifluoromethylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃) 404.36 g/mol -CF₃ is more electron-withdrawing; potential differences in metabolic stability .
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate Thiocarbamate group, dual chloro substituents 409.30 g/mol IC₅₀ = 38.98 µM for AChE inhibition; highlights role of chloro groups in potency .

Key Comparative Insights

Substituent Effects on Activity: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in the parent compound enhances metabolic stability compared to -CF₃ but may reduce binding affinity relative to chloro-substituted derivatives .

Biological Activity :

  • While direct data for the parent compound is scarce, structurally related sulfamates and carbamates show cholinesterase inhibition (e.g., IC₅₀ values for AChE/BChE in the µM range) .
  • Thiocarbamate derivatives (e.g., ) demonstrate stronger inhibition than rivastigmine, suggesting sulfamate derivatives may share similar mechanisms .

Physicochemical Properties: The parent compound’s pKa ~10.4 indicates moderate acidity, favoring solubility in polar solvents.

Research Findings and Hypotheses

  • Synthesis: The parent compound’s synthesis likely involves sulfamoylation of a phenolic intermediate, analogous to methods in (e.g., using NaH and alkyl halides) .
  • Molecular Docking: Carbamate/sulfamate derivatives with aromatic moieties (e.g., diphenyl groups) show non-covalent interactions at enzyme peripheral sites, suggesting similar behavior for the parent compound .
  • Toxicity : Derivatives with trifluoromethoxy groups (e.g., ) may exhibit lower cytotoxicity than chloro-substituted analogues, as seen in HepG2 cell studies .

Biological Activity

The compound 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate, with the CAS number 338396-20-6, is a synthetic organic molecule notable for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₅F₃N₂O₅S
  • Molecular Weight : 404.36 g/mol
  • Key Functional Groups :
    • Trifluoromethoxy group (enhances biological activity)
    • Sulfamate moiety (influences pharmacological properties)

The presence of the trifluoromethoxy group is significant as it is known to increase metabolic stability and lipid solubility, thereby enhancing membrane permeability and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. The trifluoromethyl group enhances interactions through hydrogen bonding with enzyme residues .
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related conditions .
  • Antimicrobial Properties : Similar derivatives have shown antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of compounds related to N,N-dimethylsulfamate derivatives:

  • Cholinesterase Inhibition : Compounds structurally similar to 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
    • Compound A: IC₅₀ = 10.4 μM against AChE
    • Compound B: IC₅₀ = 5.4 μM against BChE .
  • Cytotoxicity Assays : Cytotoxic effects were assessed on cancer cell lines such as MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting potential for further development in cancer therapy .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A related study evaluated a series of sulfamate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
  • Case Study on Enzyme Interaction :
    • Molecular docking studies provided insights into the binding interactions between the compound and target enzymes, revealing that the trifluoromethoxy group plays a crucial role in enhancing binding affinity due to its electron-withdrawing nature .

Data Summary

PropertyValue
Molecular FormulaC₁₆H₁₅F₃N₂O₅S
Molecular Weight404.36 g/mol
Key ActivitiesEnzyme inhibition, Antioxidant, Antimicrobial
Notable IC₅₀ ValuesAChE: 10.4 μM; BChE: 5.4 μM

Q & A

Basic: What are the recommended synthetic strategies for [4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate?

Synthesis typically involves multi-step organic reactions:

  • Step 1: Coupling of 4-(trifluoromethoxy)aniline with a carbamoyl-containing phenyl intermediate using carbodiimide-based activating agents (e.g., EDC or DCC) to form the carbamoyl linkage .
  • Step 2: Introduction of the dimethylsulfamate group via sulfonation followed by dimethylamine substitution under controlled pH and temperature .
  • Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: To confirm the trifluoromethoxy group (-OCF₃) at δ 120-125 ppm (¹⁹F NMR) and carbamoyl protons (NH) at δ 8-10 ppm (¹H NMR) .
  • Mass Spectrometry (HRMS): For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
  • HPLC: To assess purity (>98%) and detect residual solvents or byproducts .

Advanced: How can molecular docking tools like AutoDock Vina predict the compound’s biological targets?

  • Grid Parameterization: Define binding pockets using X-ray crystallography data of target proteins (e.g., kinases or GPCRs). Adjust grid size to encompass active sites .
  • Scoring Function: AutoDock Vina’s hybrid scoring function evaluates steric, electrostatic, and hydrogen-bonding interactions. Run 20+ docking poses to identify high-affinity binding modes .
  • Validation: Compare docking results with known inhibitors (e.g., sulfonamide-based drugs in ) to assess predictive accuracy .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?

  • Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability. Substitution with bulkier groups (e.g., CF₃) may reduce off-target effects .
  • Sulfamate Moiety: Modulating the N,N-dimethyl groups can alter solubility and kinase selectivity. Thiourea analogs (replacing sulfamate) may improve potency but reduce stability .
  • Carbamoyl Linker: Shortening the spacer between phenyl rings may enhance rigidity and binding affinity .

Advanced: How should researchers address contradictory bioactivity data across studies?

  • Assay Validation: Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
  • Compound Integrity: Re-analyze purity via HPLC and confirm structural stability under assay conditions (e.g., pH 7.4, 37°C) .
  • Computational Reconciliation: Use molecular dynamics simulations to assess if conformational changes explain discrepancies .

Advanced: What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via LC-MS .
  • Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Store samples at -80°C for long-term stability .
  • Plasma Stability: Incubate with human plasma (37°C) and quantify parent compound loss over 24 hours using UPLC .

Advanced: How can metabolic pathways of this compound be elucidated?

  • In Vitro Models: Use liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • LC-HRMS: Detect hydroxylated or demethylated metabolites with mass shifts (e.g., +16 Da for oxidation) .
  • CYP Enzyme Profiling: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

Advanced: What strategies are employed to assess in vitro and in vivo toxicity?

  • In Vitro:
    • MTT Assay: Test cytotoxicity in HEK293 or HepG2 cells (IC₅₀ < 10 µM warrants caution) .
    • Genotoxicity: Comet assay to detect DNA strand breaks .
  • In Vivo:
    • Acute Toxicity: Administer escalating doses in rodents (OECD 423 guidelines) and monitor organ histopathology .
    • Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.